![molecular formula C8H15NO4S B14510351 8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate CAS No. 63707-37-9](/img/structure/B14510351.png)
8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate is a nitrogen-containing heterocyclic compound that combines the structural features of pyridine and thiazole. This compound is part of the thiazolopyridine family, which is known for its wide range of pharmacological activities, including antimicrobial, apoptotic, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of triethylammonium 3-cyano-5-ethoxy-4-(furan-2-yl)-6-propylcarbonyl-1,4-dihydropyridine-2-thiolate with 1,2-dibromoethane in dimethylformamide (DMF) to form the desired thiazolopyridine .
Industrial Production Methods
Industrial production of this compound may involve high-throughput screening and optimization of reaction conditions to maximize yield and purity. The use of automated synthesis platforms and computational chemistry tools can aid in the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolopyridines .
Applications De Recherche Scientifique
8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: It has potential as an inhibitor of DNA gyrase and SARS-CoV-2 glycoprotein, indicating its use in antiviral and antibacterial therapies.
Industry: The compound is valuable as a functional organic material in various industrial applications
Mécanisme D'action
The mechanism of action of 8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one involves its interaction with molecular targets such as DNA gyrase and viral glycoproteins. The compound inhibits the activity of these targets, thereby exerting its antimicrobial and antiviral effects. The exact pathways involved in these interactions are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole-pyridine structure but differ in their pharmacological activities and synthetic routes.
Thiazolopyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring and exhibit different biological activities.
Uniqueness
8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one is unique due to its specific combination of thiazole and pyridine rings, which imparts distinct pharmacological properties. Its ability to inhibit DNA gyrase and SARS-CoV-2 glycoprotein sets it apart from other similar compounds .
Propriétés
Numéro CAS |
63707-37-9 |
|---|---|
Formule moléculaire |
C8H15NO4S |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
8-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate |
InChI |
InChI=1S/C8H9NOS.3H2O/c1-6-2-3-7(10)9-4-5-11-8(6)9;;;/h2-3H,4-5H2,1H3;3*1H2 |
Clé InChI |
RFBLWEPUQWLAQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2N(CCS2)C(=O)C=C1.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



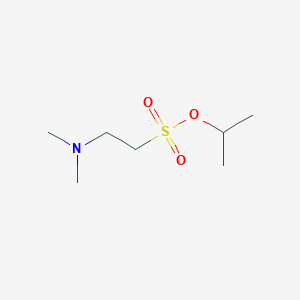
![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)
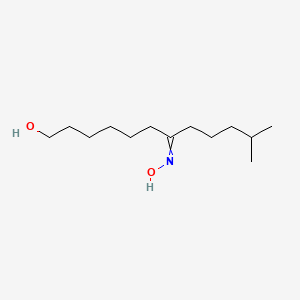
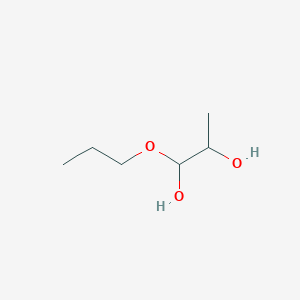
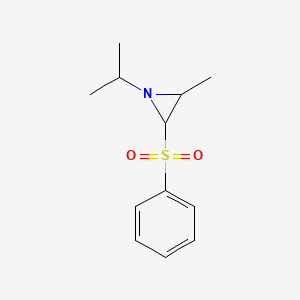



![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)
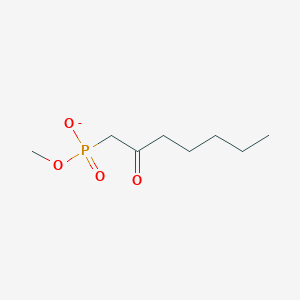
![Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14510338.png)
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)

